Cas no 98331-10-3 (N-Tert-butylfuran-2-carboxamide)

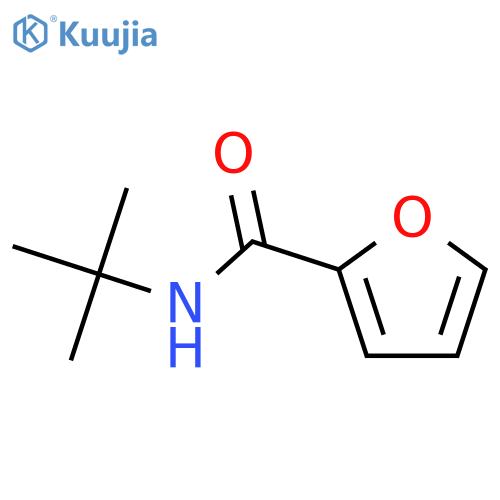

98331-10-3 structure

商品名:N-Tert-butylfuran-2-carboxamide

N-Tert-butylfuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-tert-butylfuran-2-carboxamide

- N-(tert-Butyl)furan-2-carboxamide

- N-(tert-butyl)-2-furamide

- 2-Furancarboxamide, N-(1,1-dimethylethyl)-

- N-tert-Butyl-2-furamide

- N-t-butyl-2-furancarboxamide

- ARONIS25732

- JLKDJHPRTZFHOP-UHFFFAOYSA-N

- N-(tert-butyl)-2-furylcarboxamide

- STL293566

- AK340732

- ST45054536

- 98331-10-3

- SB61336

- SCHEMBL581489

- CS-0060892

- MFCD00461170

- DB-343923

- AKOS003411137

- AS-65364

- N-Tert-butylfuran-2-carboxamide

-

- MDL: MFCD00461170

- インチ: 1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11)

- InChIKey: JLKDJHPRTZFHOP-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C([H])C([H])=C1C(N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 167.094628657Da

- どういたいしつりょう: 167.094628657Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2

- 疎水性パラメータ計算基準値(XlogP): 1.2

N-Tert-butylfuran-2-carboxamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

N-Tert-butylfuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM256059-1g |

N-(tert-Butyl)furan-2-carboxamide |

98331-10-3 | 97% | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D757644-250mg |

2-Furancarboxamide, N-(1,1-dimethylethyl)- |

98331-10-3 | 97% | 250mg |

$155 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ616-50mg |

N-Tert-butylfuran-2-carboxamide |

98331-10-3 | 97% | 50mg |

167.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ616-250mg |

N-Tert-butylfuran-2-carboxamide |

98331-10-3 | 97% | 250mg |

1450CNY | 2021-05-08 | |

| Chemenu | CM256059-250mg |

N-(tert-Butyl)furan-2-carboxamide |

98331-10-3 | 97% | 250mg |

$*** | 2023-05-29 | |

| Ambeed | A146508-100mg |

N-(tert-Butyl)furan-2-carboxamide |

98331-10-3 | 97% | 100mg |

$31.0 | 2024-07-16 | |

| 1PlusChem | 1P00IKJ6-1g |

2-Furancarboxamide, N-(1,1-dimethylethyl)- |

98331-10-3 | 95% | 1g |

$352.00 | 2023-12-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7705-250mg |

N-tert-butylfuran-2-carboxamide |

98331-10-3 | 95% | 250mg |

¥684.0 | 2024-04-15 | |

| Aaron | AR00IKRI-500mg |

2-Furancarboxamide, N-(1,1-dimethylethyl)- |

98331-10-3 | 95% | 500mg |

$233.00 | 2024-07-18 | |

| Aaron | AR00IKRI-100mg |

2-Furancarboxamide, N-(1,1-dimethylethyl)- |

98331-10-3 | 97% | 100mg |

$77.00 | 2025-02-28 |

N-Tert-butylfuran-2-carboxamide 関連文献

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

98331-10-3 (N-Tert-butylfuran-2-carboxamide) 関連製品

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98331-10-3)N-Tert-butylfuran-2-carboxamide

清らかである:99%

はかる:1.0g

価格 ($):197.0